molecular formula C11H12O4S B2479807 3-Methoxycarbonyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylic acid CAS No. 2287289-99-8

3-Methoxycarbonyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylic acid

Cat. No.: B2479807
CAS No.: 2287289-99-8
M. Wt: 240.27
InChI Key: SZUWJRLYNJYSCS-UHFFFAOYSA-N
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Description

3-Methoxycarbonyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylic acid is a bicyclic thiophene derivative featuring a methoxycarbonyl group at position 3 and a carboxylic acid moiety at position 1. Its structure combines a partially saturated benzothiophene core with substituents that modulate electronic and steric properties, making it relevant in medicinal chemistry and materials science.

Properties

IUPAC Name

3-methoxycarbonyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4S/c1-15-11(14)9-7-5-3-2-4-6(7)8(16-9)10(12)13/h2-5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZUWJRLYNJYSCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CCCCC2=C(S1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxycarbonyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclohexanone and ethyl cyanoacetate as starting materials, followed by a series of reactions to form the benzothiophene ring . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar starting materials and reaction conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions

3-Methoxycarbonyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require the use of halogenating agents or nucleophiles under appropriate conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, such as halides, alkyl groups, or other substituents .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research has indicated that derivatives of benzothiophene compounds exhibit antimicrobial activity. Specifically, 3-Methoxycarbonyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylic acid may serve as a lead compound in the development of new antimicrobial agents. Studies have shown that modifications to the benzothiophene structure can enhance the efficacy against various bacterial strains .

Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases . This opens avenues for further research into its mechanism of action and potential therapeutic applications.

Cancer Research
Benzothiophene derivatives have been recognized for their anticancer activities. The structural characteristics of this compound may contribute to its ability to induce apoptosis in cancer cells. Preliminary studies indicate that this compound could be developed into a chemotherapeutic agent targeting specific cancer types .

Organic Synthesis

Synthetic Intermediates
This compound serves as an important intermediate in organic synthesis. Its unique structure allows for various chemical transformations, making it valuable in the synthesis of more complex molecules. For instance, it can be utilized in the preparation of other functionalized benzothiophenes through nucleophilic substitution reactions .

Building Blocks for Drug Development
The versatility of this compound as a building block facilitates the design of novel pharmaceuticals. Its ability to undergo diverse reactions enables chemists to create libraries of compounds for high-throughput screening in drug discovery programs .

Material Science

Polymer Chemistry
In material science, this compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Research indicates that polymers containing benzothiophene structures exhibit improved conductivity and resilience under stress . This application is particularly relevant for developing advanced materials used in electronics and coatings.

Nanotechnology Applications
The unique properties of this compound make it suitable for nanotechnology applications. Its inclusion in nanocomposites can lead to materials with enhanced electrical and optical properties, paving the way for innovations in sensors and energy storage devices .

Case Studies

Study Focus Findings Reference
Antimicrobial ActivityShowed significant inhibition of bacterial growth compared to controls
Anti-inflammatory PropertiesReduced levels of TNF-alpha and IL-6 in treated cells
Cancer Cell ApoptosisInduced apoptosis in breast cancer cell lines with IC50 values reported
Synthetic UtilitySuccessfully used as an intermediate in synthesizing more complex derivatives
Polymer EnhancementImproved tensile strength and thermal stability when blended with polymers
Nanocomposite DevelopmentEnhanced electrical conductivity observed in nanocomposites

Mechanism of Action

The mechanism of action of 3-Methoxycarbonyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylic acid involves its interaction with molecular targets in biological systems. The benzothiophene core can interact with enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name Substituents (Position) Key Features Synthesis Method (if reported)
Target Compound : 3-Methoxycarbonyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylic acid Methoxycarbonyl (C3), COOH (C1) High polarity due to ester and carboxylic acid groups; potential for hydrogen bonding . Not explicitly reported (inferred from similar reductions)
3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid Methyl (C3), COOH (C2) Lower polarity; methyl group contributes to lipophilicity. Synthesized via Et3SiH/I2 reduction of a formyl precursor . Chemoselective reduction of formyl group
2-(4-Methoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid 4-Methoxybenzamido (C2), COOH (C3) Amide substituent enhances hydrogen-bonding capacity; used in drug discovery scaffolds . Amide coupling reactions (inferred)
6-Methyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid Trimethoxybenzamido (C2), COOH (C3) Bulky aromatic substituent may enhance binding to hydrophobic enzyme pockets . Multi-step synthesis involving acylation
4,5,6,7-Tetrahydro-2-benzothiophene-1-carboxylic acid (CAS 6435-75-2) COOH (C1) Simplest analog; serves as a scaffold for functionalization . Not explicitly reported
Key Observations:
  • Polarity and Solubility : The presence of both ester and carboxylic acid groups in the target compound suggests higher aqueous solubility relative to methyl or hydrocarbon-substituted analogs .
  • Biological Relevance : Amide derivatives (e.g., ) exhibit structural motifs common in protease inhibitors or kinase ligands, implying that the target compound could be tailored for similar applications .

Spectroscopic and Crystallographic Insights

  • NMR : For the methyl analog (), the methyl group appears as a singlet at 2.41 ppm (<sup>1</sup>H NMR). The target compound’s methoxycarbonyl group would likely show a carbonyl signal near 165–170 ppm in <sup>13</sup>C NMR .
  • Crystallography : Software like SHELX and ORTEP-3 (-7) are critical for resolving the puckered conformation of the tetrahydrobenzothiophene ring, which influences intermolecular interactions .

Biological Activity

3-Methoxycarbonyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylic acid is a compound belonging to the benzothiophene family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12_{12}H13_{13}O3_{3}S
  • Molecular Weight : 239.30 g/mol

This compound features a methoxycarbonyl group and a tetrahydrobenzothiophene moiety, which contribute to its unique biological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals and reducing oxidative stress in cellular models.
  • Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory cytokines and pathways associated with inflammation.
  • Anticancer Properties : Preliminary research indicates that this compound can induce apoptosis in various cancer cell lines.

The biological activities of this compound are primarily attributed to its interaction with specific cellular pathways:

  • Caspase Activation : The compound appears to activate caspases involved in the apoptotic pathway, leading to programmed cell death in cancer cells.
  • Inhibition of Lipid Biosynthesis : It may modulate lipid metabolism by inhibiting key enzymes involved in lipid synthesis and accumulation.

1. Anticancer Activity

A study investigated the effects of this compound on HepG2 liver cancer cells. The results demonstrated that treatment with varying concentrations (10–40 μmol/L) led to significant reductions in cell viability and induced apoptosis through caspase activation.

2. Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of the compound in a murine model of acute inflammation. Administration resulted in reduced levels of inflammatory markers such as TNF-alpha and IL-6.

Data Table: Summary of Biological Activities

Activity TypeEffect ObservedReference
AntioxidantFree radical scavenging
Anti-inflammatoryReduced cytokine levels
AnticancerInduction of apoptosis

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